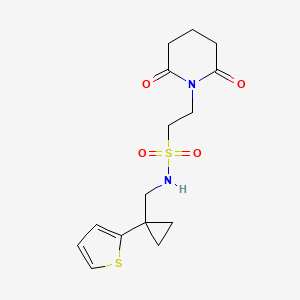![molecular formula C18H22N2O4S2 B2968809 5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922093-37-6](/img/structure/B2968809.png)
5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This typically involves multiple steps, each with its own reactants, reagents, and conditions .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give insights into the compound’s structure and behavior .Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity
Research into sulfonamide derivatives, such as benzo[b]thiophene-2-sulfonamide, has shown potential utility as topically active inhibitors of ocular carbonic anhydrase. These compounds could be valuable in treating glaucoma due to their potent ocular hypotensive effects as demonstrated in glaucoma models. The derivatives mentioned, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, highlight the significant ocular hypotensive properties, leading to their selection for clinical evaluation (Graham et al., 1989).
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, derivatives incorporating the 1,4-benzodioxane moiety were studied for their inhibitory effects against various enzymes and bacterial strains. These compounds displayed good inhibitory activities against lipoxygenase and moderate inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Additionally, certain derivatives showed promising antibacterial properties, providing a basis for further exploration in medicinal chemistry (Irshad et al., 2016).
Dual Enzyme Inhibition
A novel approach involved synthesizing N-sulfonamide 2-pyridone derivatives aiming to inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, crucial for antimicrobial activity. The synthesized compounds were evaluated for their in vitro antimicrobial activity and their ability to inhibit the action of both enzymes simultaneously. Among these, certain compounds exhibited significant antimicrobial activities and dual enzyme inhibition, highlighting their potential as innovative antimicrobial agents (Azzam et al., 2020).
Antitumor and Antibacterial Agents
Research has also focused on synthesizing carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, showing potent antitumor and antibacterial activities. These studies underscore the potential of sulfonamide derivatives in developing new therapeutic agents for treating cancer and bacterial infections, with some compounds showing higher activity than standard drugs (Hafez et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-5-13-7-9-16(25-13)26(22,23)19-12-6-8-14-15(10-12)24-11-18(2,3)17(21)20(14)4/h6-10,19H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGPRBCQYZCXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)
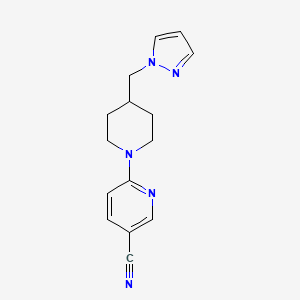


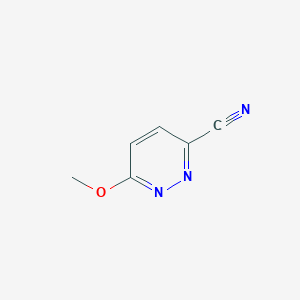
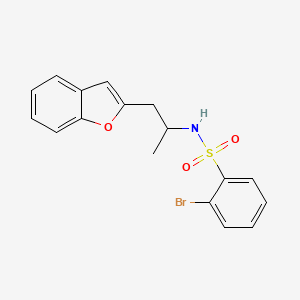
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)
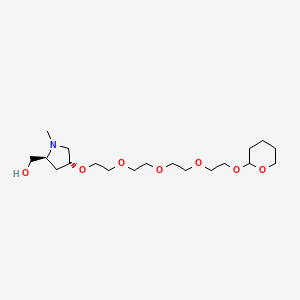
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)
